molecular formula C18H12Cl2O4 B4197659 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No. B4197659
M. Wt: 363.2 g/mol
InChI Key: LCSZHYVIVILMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and material science.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in the regulation of inflammation and cell survival. In addition, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells, suggesting its potential use as an anti-inflammatory agent. Furthermore, the compound has been shown to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate in lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one of the limitations of using this compound is its relatively high cost compared to other coumarin derivatives. In addition, the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate. One potential direction is the investigation of its use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Another direction is the exploration of its potential use as a material for OLEDs and other optoelectronic devices. This may involve the development of new synthetic routes and the optimization of its photoluminescence properties. Finally, the compound may be further investigated as a fluorescent probe for the detection of metal ions in biological and environmental samples. This may involve the modification of its chemical structure to enhance its selectivity and sensitivity towards specific metal ions.

Scientific Research Applications

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been investigated for its potential use as a material for organic light-emitting diodes (OLEDs) due to its excellent photoluminescence properties.

properties

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O4/c1-9-7-16(21)24-17-10(2)15(6-5-12(9)17)23-18(22)13-4-3-11(19)8-14(13)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSZHYVIVILMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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